molecular formula C10H18ClO5P B14594826 Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate CAS No. 61211-62-9

Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate

Cat. No.: B14594826
CAS No.: 61211-62-9
M. Wt: 284.67 g/mol
InChI Key: QCZNPMYVDISMIK-UHFFFAOYSA-N
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Description

Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanyl group bonded to a propanedioate moiety, with a chloro and propan-2-yl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate typically involves the reaction of diethyl propanedioate with a chlorophosphine reagent. One common method includes the use of diethyl malonate (diethyl propanedioate) and chlorophosphine in the presence of a base such as sodium ethoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The phosphorus center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.

    Hydrolysis: The ester groups in the propanedioate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield a phosphoramidate, while hydrolysis would yield diethyl phosphonic acid derivatives.

Scientific Research Applications

Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate involves its interaction with various molecular targets, primarily through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in both biochemical research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: Similar in structure but lacks the chloro and propan-2-yl groups.

    Diethyl malonate: The parent compound used in the synthesis of diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate.

    2-Cyanoethyl diisopropylchlorophosphoramidite: Another organophosphorus compound with similar reactivity but different substituents.

Uniqueness

This compound is unique due to the presence of both chloro and propan-2-yl groups attached to the phosphorus atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

CAS No.

61211-62-9

Molecular Formula

C10H18ClO5P

Molecular Weight

284.67 g/mol

IUPAC Name

diethyl 2-[chloro(propan-2-yloxy)phosphanyl]propanedioate

InChI

InChI=1S/C10H18ClO5P/c1-5-14-9(12)8(10(13)15-6-2)17(11)16-7(3)4/h7-8H,5-6H2,1-4H3

InChI Key

QCZNPMYVDISMIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)P(OC(C)C)Cl

Origin of Product

United States

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